Rolapitant, specifically the (1S,2R,3S)-isomer, is a novel compound classified as a selective and competitive antagonist of the human substance P/neurokinin-1 receptor. It is primarily utilized in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting associated with chemotherapy. Rolapitant is marketed under the brand name Varubi and is notable for its long half-life and efficacy in managing delayed nausea and vomiting.
The synthesis of Rolapitant involves multiple steps, typically around 18, as outlined in various patents. The synthesis starts from commercially available starting materials, employing a series of reactions including condensation, reduction, and ring-closing metathesis.
Technical Details:
Rolapitant has a complex molecular structure featuring three chiral centers and a spirolactam ring. Its structural formula can be represented as follows:
Rolapitant undergoes various chemical reactions during its synthesis, including:
Technical Details:
The synthesis involves careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product .
Rolapitant functions primarily as an antagonist at the neurokinin-1 receptor, blocking the action of substance P, a neuropeptide involved in the emetic response. By inhibiting this receptor's activation, Rolapitant effectively reduces nausea and vomiting associated with chemotherapy.
Rolapitant is primarily used in clinical settings for:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8